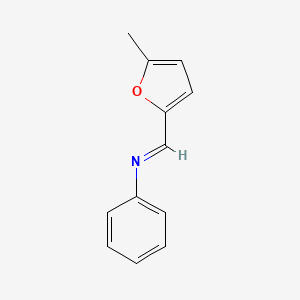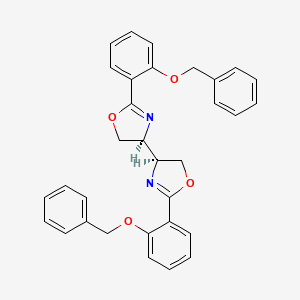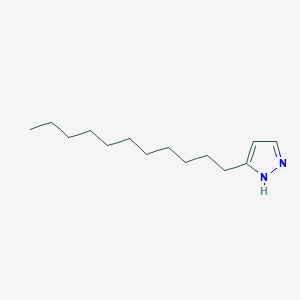
3(2H)-Benzofuranone, 2,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Benzofuranone, 2,7-dimethyl-: is an organic compound belonging to the benzofuranone family. Benzofuranones are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The compound’s structure consists of a benzene ring fused with a furanone ring, with two methyl groups attached at the 2nd and 7th positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Benzofuranone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,7-dimethylphenol with maleic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process ensures consistent quality and yield. Catalysts such as Lewis acids are employed to facilitate the cyclization reaction, and the product is purified using techniques like distillation or crystallization.
化学反応の分析
Types of Reactions: 3(2H)-Benzofuranone, 2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 2,7-dimethylbenzofuran-3,4-dione.
Reduction: Formation of 2,7-dimethyl-3,4-dihydrobenzofuranone.
Substitution: Various substituted benzofuranones depending on the electrophile used.
科学的研究の応用
Chemistry: 3(2H)-Benzofuranone, 2,7-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its derivatives are being investigated for their ability to modulate biological pathways involved in disease processes.
Industry: In the industrial sector, 3(2H)-Benzofuranone, 2,7-dimethyl- is used in the production of dyes, fragrances, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 3(2H)-Benzofuranone, 2,7-dimethyl- involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Another compound with similar methyl substitutions but different functional groups.
2,7-Dimethyl-1,8-naphthyridine: A nitrogen-containing heterocycle with similar structural features.
2,7-Dimethylquinoline: A quinoline derivative with comparable methyl group positioning.
Uniqueness: 3(2H)-Benzofuranone, 2,7-dimethyl- is unique due to its benzofuranone core structure, which imparts distinct aromatic and electronic properties. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential therapeutic benefits further distinguish it from other related compounds.
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
2,7-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-9(11)7(2)12-10(6)8/h3-5,7H,1-2H3 |
InChIキー |
SGVDGAYYYREPQY-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C2=CC=CC(=C2O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
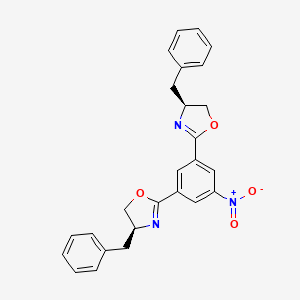
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
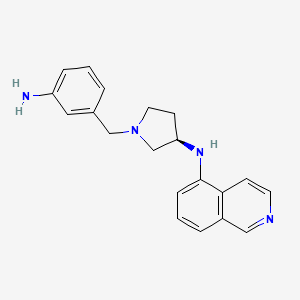
![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)



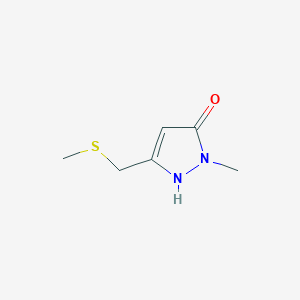
![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
